
3-Fluoro-5-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-iodobenzamide is an organic compound with the molecular formula C7H5FINO It is a derivative of benzamide, where the benzene ring is substituted with fluorine and iodine atoms at the 3rd and 5th positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodobenzamide typically involves the introduction of fluorine and iodine substituents onto a benzamide core. One common method includes the following steps:
Nitration: The starting material, benzamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Halogenation: Fluorine and iodine atoms are introduced through halogenation reactions. For example, fluorination can be achieved using reagents like Selectfluor, while iodination can be performed using iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Fluoro-5-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique substituents.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-iodobenzamide involves its interaction with molecular targets through its fluorine and iodine substituents. These interactions can affect the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-2-iodobenzamide: Similar structure but with different substitution pattern.
3-Fluoro-4-iodobenzamide: Another isomer with different properties.
3-Fluoro-5-chlorobenzamide: Chlorine substituent instead of iodine.
Uniqueness
3-Fluoro-5-iodobenzamide is unique due to the specific positioning of the fluorine and iodine atoms, which can influence its reactivity and interactions. This makes it a valuable compound for targeted synthesis and research applications.
Propriétés
Formule moléculaire |
C7H5FINO |
|---|---|
Poids moléculaire |
265.02 g/mol |
Nom IUPAC |
3-fluoro-5-iodobenzamide |
InChI |
InChI=1S/C7H5FINO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) |
Clé InChI |
LJNNJNXDDJFLAL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)I)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


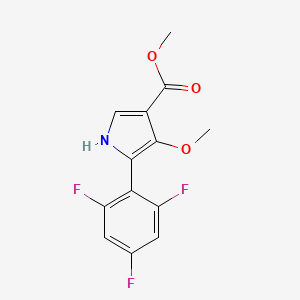
![(R)-Propyl 4-ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B15221368.png)
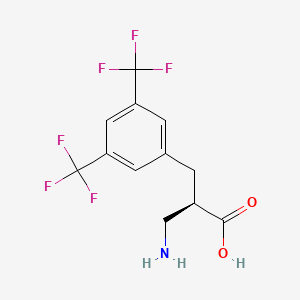
![(1S,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15221373.png)
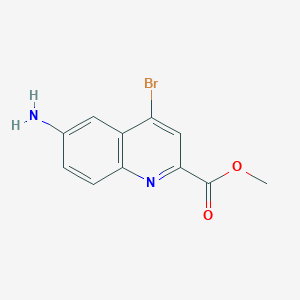

![(4aS,5R,6S,8aS)-5-[(2,5-dimethoxyphenyl)methyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one](/img/structure/B15221391.png)
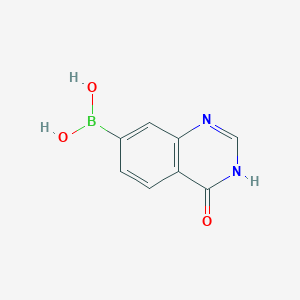
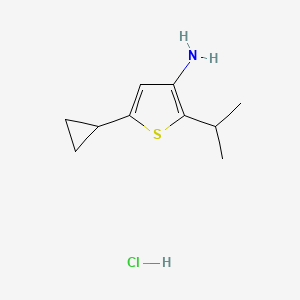
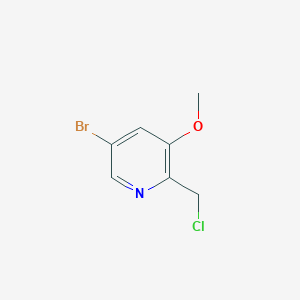
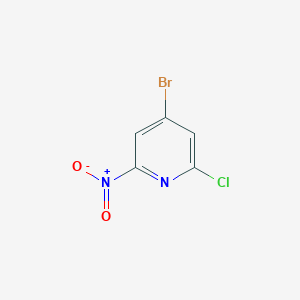
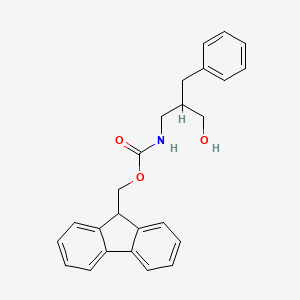

![methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B15221437.png)
